molecular formula C27H42O3 B1673421 [(1S,4S,5S)-4-[2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol CAS No. 256934-39-1

[(1S,4S,5S)-4-[2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol

Cat. No. B1673421
M. Wt: 414.6 g/mol
InChI Key: CFMRIVODIXTERW-FDFHNCONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Selective cannabinoid receptor 2 (CB2) agonist. Activation of the CB2 receptor produces a variety of results in cancer, neuroscience and immunology. Recent studies with HU 308 show activity in immunomodulatory systems. HU 308, in neuroprogentor cells, induces cellular motility by activation of the PI3-K/Akt/mTORC pathway. HU-308 activates macrophage chemotaxis, albeit without activity the CB2 receptor.
HU-308 is an analytical reference standard categorized as a synthetic cannabinoid. This product is intended for research and forensic applications.
HU-308 is a carbobicyclic compound that is bicyclo[3.1.1]hept-2-ene which is substituted by a hydroxymethyl group at position 2, a 2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl group at position 4, and two methyl groups at position 6 (the 1S,4S,5S stereoisomer). A highly selective and effective cannabinoid type-2 agonist and the enantiomer of HU-433. It has a role as a CB2 receptor agonist, an anti-inflammatory agent, a bone density conservation agent, an apoptosis inhibitor and an antihypertensive agent. It is a bridged compound, a carbobicyclic compound, an aromatic ether, a synthetic cannabinoid and a primary allylic alcohol.

Scientific Research Applications

Lignin Model Compounds

Research on dimeric non-phenolic β-O-4-type lignin model compounds has been conducted to understand the mechanism of acidolysis in aqueous systems. These studies could provide insight into the degradation and transformation processes of complex organic compounds in natural and industrial settings, which may relate to the structural or functional aspects of the compound (T. Yokoyama, 2015).

Methanol-based Reactions

Methanol is a key component in various chemical reactions, including reforming processes to produce hydrogen. The study of methanol reforming reactions, especially using Cu-based catalysts, provides insights into efficient hydrogen production methods, which could be relevant if the compound is involved in or can catalyze similar reactions (Siek-Ting Yong et al., 2013).

Biomarkers and Diagnostic Applications

Volatile metabolites produced by pathogens have been investigated as potential biomarkers for diagnostic purposes. Compounds with specific structural features could play a role in the development of diagnostic tools or methods by serving as biomarkers or interacting with biological targets (L. Bos et al., 2013).

Liquid Crystal Research

The study of methylene-linked liquid crystal dimers, including their transitional properties and phases, could offer a context where similar compounds might be applicable, especially in materials science and the development of new materials with specific optical or electronic properties (P. Henderson & C. Imrie, 2011).

properties

IUPAC Name

[(1S,4S,5S)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O3/c1-8-9-10-11-12-26(2,3)19-14-23(29-6)25(24(15-19)30-7)20-13-18(17-28)21-16-22(20)27(21,4)5/h13-15,20-22,28H,8-12,16-17H2,1-7H3/t20-,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMRIVODIXTERW-BDTNDASRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)C2C=C(C3CC2C3(C)C)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)[C@H]2C=C([C@H]3C[C@@H]2C3(C)C)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017327
Record name (1S,4S,5S)-4-[4-(1,1-Dimethylheptyl)-2,6-dimethoxyphenyl]-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Onternabez

CAS RN

256934-39-1
Record name Onternabez [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256934391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,4S,5S)-4-[4-(1,1-Dimethylheptyl)-2,6-dimethoxyphenyl]-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ONTERNABEZ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I5L034D55
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,4S,5S)-4-[2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol
Reactant of Route 2
[(1S,4S,5S)-4-[2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol
Reactant of Route 3
[(1S,4S,5S)-4-[2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol
Reactant of Route 4
[(1S,4S,5S)-4-[2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol
Reactant of Route 5
[(1S,4S,5S)-4-[2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol
Reactant of Route 6
[(1S,4S,5S)-4-[2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol

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